molecular formula C18H14F3N3O3S B2383395 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole CAS No. 851802-39-6

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole

Cat. No.: B2383395
CAS No.: 851802-39-6
M. Wt: 409.38
InChI Key: SEZHGFTWFFGFSX-UHFFFAOYSA-N
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Description

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that combines a nitrophenyl group, a dihydroimidazolyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the individual functional groups. The nitrophenyl group can be introduced through nitration reactions, while the dihydroimidazolyl group is synthesized via cyclization reactions involving appropriate precursors. The trifluoromethylphenyl group is often introduced through electrophilic aromatic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. The presence of the nitrophenyl and trifluoromethyl groups can impart unique properties, such as antimicrobial or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure can be exploited to create polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the dihydroimidazolyl group can modulate its overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHGFTWFFGFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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